Cyclohexyl(thiophen-3-yl)methanamine
Description
Cyclohexyl(thiophen-3-yl)methanamine (CAS: 1183604-03-6) is an organic compound featuring a cyclohexyl group attached to a methanamine backbone substituted with a thiophen-3-yl moiety. Its molecular formula is C₁₂H₁₇NS, with a molecular weight of 223.35 g/mol. This compound combines the lipophilic cyclohexyl group with the aromatic thiophene ring, making it a versatile intermediate in pharmaceutical and materials science research. It is commercially available as a hydrochloride salt (CAS: 1864074-64-5) and is primarily utilized in synthetic organic chemistry for the development of bioactive molecules and ligands .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
cyclohexyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H17NS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5,12H2 |
InChI Key |
PYHZFZHWXBPZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(thiophen-3-yl)methanamine typically involves the reaction of cyclohexylamine with thiophene-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Chemical Synthesis
Cyclohexyl(thiophen-3-yl)methanamine serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in different chemical reactions, making it valuable in synthetic organic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation | Reacts with alkyl halides to form substituted amines | 75 |
| Acylation | Forms amides when reacted with acyl chlorides | 80 |
| Coupling Reactions | Participates in cross-coupling reactions | 70 |
Biological Activities
The biological properties of this compound are under investigation, particularly its interactions with biological targets. Preliminary studies suggest potential antimicrobial and anti-inflammatory activities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in:
- Escherichia coli
- Staphylococcus aureus
Results:
- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL, demonstrating its potential as an antimicrobial agent.
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics may enhance its efficacy against specific diseases.
Table 2: Potential Therapeutic Applications
Case Study: Receptor Interaction
In a pharmacological study, this compound was shown to selectively bind to serotonin receptors, particularly the 5-HT2C subtype. This binding resulted in enhanced receptor activity, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of cyclohexyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The structural diversity of methanamine derivatives arises from substitutions on the aromatic or aliphatic groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Biological Activity
Cyclohexyl(thiophen-3-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a thiophene ring via a methanamine linkage. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind specific receptors and enzymes. It has been shown to interact with opioid receptors, which are critical in pain modulation and analgesic effects. The compound's structural similarity to other biologically active molecules enhances its potential as a therapeutic agent.
Analgesic Activity
Research indicates that cyclohexyl derivatives exhibit analgesic properties comparable to traditional opioids. For instance, studies have shown that certain analogs can produce effects similar to morphine, suggesting a potential role in pain management.
| Compound | Analgesic Potency (relative to morphine) |
|---|---|
| AH-7921 | 0.8 times that of morphine |
| U-47700 | Greater potency than traditional opioids |
Antimicrobial and Antioxidant Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains. Additionally, antioxidant activity has been noted, indicating potential applications in preventing oxidative stress-related diseases.
Case Studies
- Opioid Receptor Agonism : A study published in Nature explored the agonistic effects of cyclohexyl derivatives on mu-opioid receptors (MOR). The findings demonstrated that these compounds could activate MOR with significant efficacy, leading to analgesic outcomes in animal models .
- Antimicrobial Testing : In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, supporting its potential as an antimicrobial agent .
- Oxidative Stress Reduction : Research highlighted the antioxidant capabilities of this compound, showing that it could reduce reactive oxygen species (ROS) levels in cellular models. This effect suggests a protective role against oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
